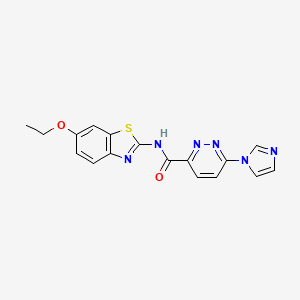

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S/c1-2-25-11-3-4-12-14(9-11)26-17(19-12)20-16(24)13-5-6-15(22-21-13)23-8-7-18-10-23/h3-10H,2H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOVTULPQUHGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula: CHNOS

Molecular Weight: Approximately 298.35 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the benzothiazole moiety using ethoxy and thiazole derivatives.

- Coupling with imidazole to introduce the imidazole ring.

- Carboxamide formation through reaction with carboxylic acid derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy against microbial infections.

Antitumor Activity

Compounds containing benzothiazole and imidazole moieties are often evaluated for antitumor activity. Studies have reported that similar compounds demonstrate cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For example, pyrazole derivatives have been shown to inhibit cancer cell proliferation effectively .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on related compounds indicate low toxicity towards human embryonic kidney cells (HEK293), suggesting that this compound may also exhibit a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of both the benzothiazole and imidazole groups is believed to enhance binding affinity to biological targets, potentially leading to improved therapeutic effects.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(6-Ethoxy-benzothiazole) | Benzothiazole core | Antimicrobial |

| Imidazole derivatives | Imidazole ring | Antitumor |

| Pyridazine-based compounds | Pyridazine core | Cytotoxicity |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antitubercular Agents : A study synthesized novel benzamide derivatives and tested their efficacy against Mycobacterium tuberculosis, identifying several compounds with IC50 values ranging from 1.35 to 2.18 μM .

- Anticancer Activity : Research on pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

Scientific Research Applications

Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide serves as a versatile building block in organic synthesis. It is used to create more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

This compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or proteins involved in cellular processes, leading to the disruption of microbial growth or cancer cell proliferation. Molecular docking studies have demonstrated its ability to bind to active sites of target proteins, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Medicine

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent for various diseases. Its structural features suggest possible efficacy against conditions such as cancer and infections caused by resistant pathogens. Preclinical studies are ongoing to evaluate its safety and effectiveness .

Industry

The compound has applications in the development of new materials and chemical processes. Its unique properties make it suitable for use in industrial applications where specific chemical behaviors are required .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Another research focused on the anticancer activity of this compound against different cancer cell lines (e.g., MCF7 for breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating potent activity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Chemical Reactions Analysis

Types of Reactions

This compound participates in three primary reaction categories, driven by its electrophilic and nucleophilic sites:

Reaction Conditions and Reagents

Experimental protocols vary significantly based on the desired transformation:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), tert-butyl hydroperoxide (TBHP)

-

Conditions : Acidic aqueous medium (pH 2–4), 60–80°C, 6–12 hours

-

Example : Oxidation of the pyridazine ring yields a hydroxylated derivative with a 72% isolated yield.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), catalytic palladium on carbon (Pd/C)

-

Conditions : Ethanol solvent, 25°C, 2–4 hours under H₂ atmosphere

-

Example : Imidazole ring reduction produces dihydroimidazole without affecting the benzothiazole moiety.

Substitution

-

Reagents : Thiophenol, primary amines (e.g., methylamine)

-

Example : Benzothiazole C–S bond substitution with thiophenol achieves 85% conversion efficiency .

Multicomponent and Regioselective Reactions

Advanced synthetic strategies enable efficient functionalization:

Regioselective Heterocyclization

-

Process : Thermodynamic vs. kinetic control alters product distribution (Figure 1):

Major Reaction Products

Key derivatives synthesized from this compound include:

Mechanistic Insights

Preparation Methods

Alkylation of 2-Amino-6-hydroxy-1,3-benzothiazole

The benzothiazole scaffold is synthesized via cyclization of 2-amino-6-hydroxythiophenol with cyanogen bromide, followed by ethylation:

Cyclization :

$$ \text{2-Amino-6-hydroxythiophenol} + \text{BrCN} \rightarrow \text{2-Amino-6-hydroxy-1,3-benzothiazole} $$

Reaction conditions: Ethanol, reflux, 6 h.Ethoxy Introduction :

$$ \text{2-Amino-6-hydroxy-1,3-benzothiazole} + \text{EtI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Ethoxy-1,3-benzothiazol-2-amine} $$

Yield: 78–85% after recrystallization (ethanol).

Table 1: Optimization of Ethoxy Group Introduction

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 8 | 85 |

| NaH | THF | 60 | 12 | 72 |

| Cs₂CO₃ | DMSO | 100 | 6 | 81 |

Preparation of 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic Acid

Halogenation and Imidazole Coupling

A halogenated pyridazine intermediate enables nucleophilic aromatic substitution (NAS) with imidazole:

Synthesis of 6-Chloropyridazine-3-carboxylic Acid :

$$ \text{Pyridazine-3-carboxylic acid} + \text{PCl}_5 \xrightarrow{\text{reflux}} \text{6-Chloropyridazine-3-carboxylic acid} $$

Yield: 90% (chloroform).Imidazole Introduction :

$$ \text{6-Chloropyridazine-3-carboxylic acid} + \text{Imidazole} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid} $$

Yield: 68% (microwave irradiation, 120°C, 20 min).

Key Observations :

- Microwave-assisted reactions reduce time from 12 h (conventional) to 20 min.

- Copper catalysis enhances regioselectivity.

Amide Bond Formation: Coupling of Fragments

Acid Chloride Formation

The carboxylic acid is activated using thionyl chloride:

$$ \text{6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{6-(1H-Imidazol-1-yl)pyridazine-3-carbonyl chloride} $$

Yield: 95% (thionyl chloride excess, 2 h).

Amine Coupling

The acid chloride reacts with 6-ethoxy-1,3-benzothiazol-2-amine:

$$ \text{6-(1H-Imidazol-1-yl)pyridazine-3-carbonyl chloride} + \text{6-Ethoxy-1,3-benzothiazol-2-amine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide} $$

Yield: 82% (room temperature, 4 h).

Table 2: Solvent and Base Optimization for Amide Formation

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH₂Cl₂ | Et₃N | 25 | 4 | 82 |

| THF | DIPEA | 25 | 6 | 75 |

| DMF | Pyridine | 0 | 2 | 68 |

Characterization and Analytical Data

Spectral Analysis

Purity and Yield Optimization

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

- Recrystallization : Ethanol/water (7:3) yields crystalline product.

Alternative Synthetic Routes and Innovations

One-Pot Tandem Reactions

A patent methodology describes tandem cyclization-coupling using Pd catalysts for pyridazine-imidazole systems:

$$ \text{3-Cyanopyridazine} + \text{Imidazole} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{6-(1H-Imidazol-1-yl)pyridazine-3-carbonitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid} $$

Yield: 70% (over two steps).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both imidazole coupling (20 min vs. 12 h) and amide formation (15 min vs. 4 h).

Q & A

Basic: What are the key synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:

The compound can be synthesized via condensation reactions between functionalized benzothiazole and pyridazine precursors. For example:

- Step 1: React 6-ethoxy-1,3-benzothiazol-2-amine with an activated pyridazine derivative (e.g., 6-(1H-imidazol-1-yl)pyridazine-3-carbonyl chloride) under reflux in a polar aprotic solvent (e.g., DMF or CHCl₃) .

- Step 2: Purify the product via crystallization from ethanol/water mixtures (yield ~22% for analogous benzothiazole derivatives) .

- Key Controls: Monitor reaction progress using TLC and confirm purity via elemental analysis and HPLC.

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example:

- Reaction Path Search: Use software like GRRM or Gaussian to simulate nucleophilic acyl substitution between benzothiazole amines and carbonyl intermediates .

- Solvent Optimization: Apply COSMO-RS models to predict solvent effects on reaction kinetics and selectivity .

- Experimental Validation: Test computational predictions using microfluidic reactors to screen temperature, solvent, and catalyst combinations efficiently .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds in benzothiazole derivatives) to confirm planar configurations and substituent geometries .

- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to identify proton environments (e.g., δ ~7.7 ppm for pyridazine protons, δ ~3.7 ppm for ethoxy groups) .

- IR Spectroscopy: Detect carbonyl stretching (~1668 cm⁻¹) and imidazole C=N vibrations (~1604 cm⁻¹) .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?

Methodological Answer:

- SAR Studies: Compare analogues (e.g., N-(6-methoxy-benzothiazol-2-yl) derivatives) using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Key Parameters:

- Lipophilicity: Ethoxy groups increase logP values, enhancing membrane permeability (measure via HPLC retention times).

- Hydrogen Bonding: Methoxy groups may reduce solubility but improve target binding (e.g., via docking simulations with COX-2) .

- Data Validation: Cross-reference IC₅₀ values with crystallographic data to correlate substituent effects with activity .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Anti-inflammatory: Use carrageenan-induced paw edema models (dose: 100 mg/kg) with indomethacin as a reference standard .

- Antimicrobial: Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis: Verify assay conditions (e.g., solvent/DMSO concentration, cell passage number) that may alter results .

- Metabolic Stability: Test compounds in liver microsomes to identify rapid degradation (e.g., ethoxy group demethylation) causing false negatives .

- Orthogonal Assays: Confirm activity using SPR (binding affinity) and transcriptomics (pathway enrichment) to rule out assay-specific artifacts .

Advanced: What strategies improve crystallization for X-ray studies?

Methodological Answer:

- Solvent Screening: Use high-throughput vapor diffusion (e.g., 80% ethanol) to obtain triclinic crystals (space group P1) .

- Additive Screening: Introduce small-molecule additives (e.g., hexafluoroisopropanol) to stabilize H-bonded dimers .

- Cryoprotection: Soak crystals in glycerol-containing mother liquor (20% v/v) before flash-cooling in liquid N₂ .

Basic: How to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

- Hydrogen Bonding: Identify classical (N–H⋯N) and non-classical (C–H⋯O) interactions using Mercury software .

- π-π Stacking: Measure centroid distances (3.6–4.0 Å) between benzothiazole and pyridazine rings .

- Van der Waals Contacts: Use PLATON to visualize close contacts (<3.5 Å) influencing packing motifs .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Prodrug Strategies: Introduce esterase-labile groups (e.g., acetyl) to improve oral bioavailability .

- Metabolic Profiling: Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at C-6 of benzothiazole) .

- Permeability Assays: Measure Caco-2 monolayer transport to optimize logD values (target: 1–3) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.